(2E)-2-cyano-N-(2,3-dimethylphenyl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(2,3-dimethylphenyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2,3-dimethylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2,3-dimethylphenylamine with a suitable cyano-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as toluene or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(2,3-dimethylphenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
(2E)-2-cyano-N-(2,3-dimethylphenyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(2,3-dimethylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-phenylprop-2-enamide: Lacks the dimethylphenyl group.
N-(2,3-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the cyano group.
(2E)-2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a phenyl group
Uniqueness
The presence of both the cyano group and the dimethylphenyl group in (2E)-2-cyano-N-(2,3-dimethylphenyl)-3-phenylprop-2-enamide gives it unique chemical properties, such as increased stability and reactivity. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(E)-2-cyano-N-(2,3-dimethylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H16N2O/c1-13-7-6-10-17(14(13)2)20-18(21)16(12-19)11-15-8-4-3-5-9-15/h3-11H,1-2H3,(H,20,21)/b16-11+ |
InChI Key |
SXMBSAAVDDEDDZ-LFIBNONCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C#N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C#N)C |
Origin of Product |
United States |
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